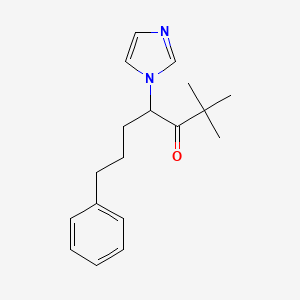
4-(1h-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one typically involves the condensation of an imidazole derivative with a suitable ketone. One common method is the reaction of 1H-imidazole with 2,2-dimethyl-7-phenylheptan-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylimidazole
- 4-(1H-Imidazol-1-yl)phenol
- 1-(4-Hydroxyphenyl)imidazole
Uniqueness
4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one is unique due to its specific structural features, such as the presence of a dimethyl group and a phenyl ring attached to the heptanone backbone. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
CAS No. |
94743-44-9 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-imidazol-1-yl-2,2-dimethyl-7-phenylheptan-3-one |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)17(21)16(20-13-12-19-14-20)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,12-14,16H,7,10-11H2,1-3H3 |
InChI Key |
JBVCGZVRNAUOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(CCCC1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
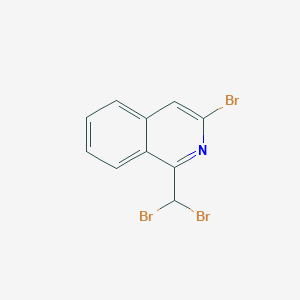
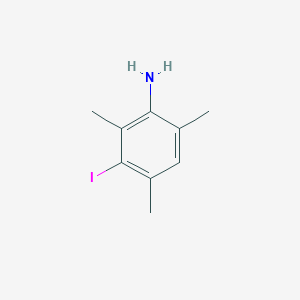

![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)


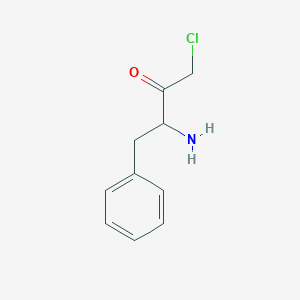
![6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12951050.png)
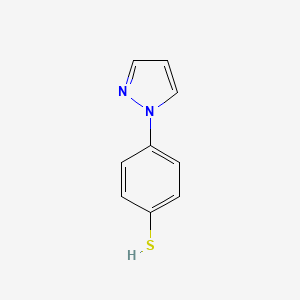

![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
